molecular formula C15H19N3O B12153436 [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide

[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide

Cat. No.: B12153436
M. Wt: 257.33 g/mol
InChI Key: PHBAVNSDHPUMDY-UHFFFAOYSA-N
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Description

[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide is an organic compound that features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, connected to a phenyl ring, which is further linked to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide typically involves the following steps:

    Formation of 3,5-dimethylpyrazole: This can be achieved by condensing acetylacetone with hydrazine.

    Coupling with Phenyl Ring: The 3,5-dimethylpyrazole is then coupled with a phenyl ring through a suitable linker, often using a halogenated phenyl derivative and a base to facilitate the reaction.

    Formation of Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The carboxamide group can further enhance binding affinity through additional hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H19N3O/c1-10(2)16-15(19)13-5-7-14(8-6-13)18-12(4)9-11(3)17-18/h5-10H,1-4H3,(H,16,19)

InChI Key

PHBAVNSDHPUMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(C)C)C

Origin of Product

United States

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